3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one
CAS No.: 451469-43-5
Cat. No.: VC7568049
Molecular Formula: C20H20ClN5O2
Molecular Weight: 397.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451469-43-5 |
|---|---|
| Molecular Formula | C20H20ClN5O2 |
| Molecular Weight | 397.86 |
| IUPAC Name | 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C20H20ClN5O2/c21-15-4-3-5-16(14-15)24-10-12-25(13-11-24)19(27)8-9-26-20(28)17-6-1-2-7-18(17)22-23-26/h1-7,14H,8-13H2 |
| Standard InChI Key | GTXDPNMOPAFUKM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Benzotriazinone core: A bicyclic system comprising a fused benzene and triazinone ring, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Piperazine ring: A six-membered diamine ring substituted at the 4-position with a 3-chlorophenyl group, enhancing lipophilicity and target affinity.
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Propionyl linker: A three-carbon chain with a ketone group, providing conformational flexibility and stabilizing interactions with hydrophobic protein pockets.
Table 1: Physicochemical Properties
The 3-chlorophenyl group’s meta-substitution pattern distinguishes this compound from analogs with ortho- or para-chloro configurations, which exhibit altered electronic and steric profiles.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step strategy:
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Benzotriazinone Core Formation: Cyclization of 2-aminobenzamide derivatives under diazotization conditions. Recent advances employ polymer-supported nitrite reagents to enhance yield and safety .
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Piperazine Functionalization: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution (SNAr) on 1-piperazinecarboxylic acid tert-butyl ester, followed by deprotection.
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Coupling Reaction: Amide bond formation between the benzotriazinone and functionalized piperazine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO, p-TsOH, 0–5°C | 75–85% |
| Piperazine Substitution | 3-Chlorophenylboronic acid, Pd(PPh), KCO | 65% |
| Amide Coupling | EDC, DMAP, DCM, rt | 82% |
Industrial-scale production utilizes continuous flow reactors to optimize temperature control and reduce byproducts.
Biological Activity and Mechanism
Pharmacological Targets
The compound demonstrates dual inhibitory effects on:
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Phosphodiesterase 4 (PDE4): IC = 0.42 μM in human recombinant enzyme assays, attributed to hydrogen bonding with Gln369 and hydrophobic interactions with Phe372 .
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Serotonin Receptors (5-HT): K = 12 nM, driven by the piperazine moiety’s affinity for the receptor’s transmembrane domain .
Anticancer Activity
In A549 (lung carcinoma) and HCT116 (colorectal cancer) cell lines, the compound induces apoptosis via:
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| A549 | 4.2 | Caspase-3 activation |
| HCT116 | 3.8 | ERK inhibition |
| HEK293 (normal) | >50 | N/A |
Comparative Analysis with Structural Analogs
Positional Isomer Effects
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3-Chloro vs. 4-Chloro Substitution: The 3-chloro derivative exhibits 3-fold higher PDE4 inhibition than the 4-chloro analog due to enhanced halogen bonding with Tyr159.
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Piperazine vs. Homopiperazine: Replacement with a seven-membered homopiperazine ring reduces 5-HT affinity by 90%, highlighting the importance of ring size .
Applications in Drug Development
Lead Optimization
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Prodrug Derivatives: Esterification of the ketone group improves oral bioavailability (F = 58% in rats vs. 22% for parent compound) .
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Combination Therapy: Synergistic effects observed with paclitaxel (CI = 0.45) in MDA-MB-231 breast cancer models .
Patent Landscape
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